molecular formula C10H8N2O3 B3023606 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid CAS No. 131467-94-2

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid

Cat. No. B3023606
CAS RN: 131467-94-2
M. Wt: 204.18 g/mol
InChI Key: YGRNVAALOPXOMQ-UHFFFAOYSA-N
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Description

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. The phenyl group attached to the oxadiazole ring contributes to the compound's chemical characteristics and potential biological interactions.

Synthesis Analysis

The synthesis of derivatives related to this compound involves multiple steps. For instance, the synthesis of N-substituted derivatives as described in one study involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. This thiol is then reacted with various N-aralkyl/aryl substituted 2-bromoacetamides to produce the target compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents on the oxadiazole ring . Additionally, the study of spectral properties using time-dependent density functional theory (TDDFT) methods can reveal the effects of different substituents on the electronic structure and properties of the oxadiazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be influenced by the presence of different substituents. For example, in acidic media, a substantial red shift in the absorption and fluorescence spectra is observed, indicating the formation of conjugate acid forms. The relative basicities of the oxadiazole ring's basic centers can be calculated, and the dominant acid forms can be predicted based on the electron density distribution in the ground and excited states .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized using various analytical techniques. For instance, lanthanide complexes of a related thioacetic acid derivative have been characterized by microelemental analysis, FTIR, UV-visible spectroscopy, mass spectroscopy, 1H & 13C NMR, magnetic susceptibility, and conductivity measurements. These complexes exhibit a monomeric structure with a distorted octahedral geometry around the metal center .

Biological Activity Analysis

The biological activities of this compound derivatives are of significant interest. N-substituted derivatives have been screened against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity . Lanthanide complexes of a related derivative have also demonstrated significant in vitro antibacterial activity, particularly against Escherichia coli . Furthermore, novel oxadiazole derivatives have been synthesized as selective COX-2 inhibitors with potent anti-inflammatory activity, with one compound showing promising results in animal models .

properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-12-10(15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNVAALOPXOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280576
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131467-94-2
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131467-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,3,4-oxadiazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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